molecular formula C10H12N2O4 B1612171 Methyl 4-(ethylamino)-3-nitrobenzoate CAS No. 396652-42-9

Methyl 4-(ethylamino)-3-nitrobenzoate

Cat. No. B1612171
M. Wt: 224.21 g/mol
InChI Key: PGOWZUNCBPVWPL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-(ethylamino)-3-nitrobenzoate has been utilized in various synthetic processes. One such application is the synthesis of alkyl [(substituted phenylthio)methyl]-3-nitrobenzoates and their non-nitro derivatives. These compounds, when reacted with sodium hydroxide solution, yield diaryl disulfides and 3-nitro-4-methylbenzoic acid or 4-methylbenzoic acid, highlighting their potential in creating new chemical entities (El-Hegazy, El-Bardan, & Hamed, 1994). Additionally, methyl 4-(ethylamino)-3-nitrobenzoate derivatives have been synthesized and characterized, indicating its role in the development of novel molecules with potential applications (Liu et al., 2019).

Nonlinear Optical Properties

Methyl 4-(ethylamino)-3-nitrobenzoate derivatives have been studied for their nonlinear optical properties. These properties are essential for photonic applications like optical limiters and switches. For instance, hydrazone derivatives of methyl 4-(ethylamino)-3-nitrobenzoate have been investigated using the Z-scan technique, indicating their potential in photonic devices due to their high nonlinear optical behavior (Nair et al., 2022).

Anticancer and Antimetastasis Potential

Research has also explored the potential anticancer applications of methyl 4-(ethylamino)-3-nitrobenzoate derivatives. For instance, the in vitro anti-cancer activity of a newly synthesized compound, designed using 4-(methylamino)-3-nitrobenzoic acid, was tested against human gastric cancer cell lines, indicating its potential in cancer treatment (Liu et al., 2019). Furthermore, studies have shown that 4-methyl-3-nitrobenzoic acid inhibits the migration of non-small cell lung cancer cells, suggesting its role as a novel antimetastasis drug (Chen et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

methyl 4-(ethylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-11-8-5-4-7(10(13)16-2)6-9(8)12(14)15/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWZUNCBPVWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609169
Record name Methyl 4-(ethylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(ethylamino)-3-nitrobenzoate

CAS RN

396652-42-9
Record name Methyl 4-(ethylamino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Ethylamino-3-nitro-benzoic acid methyl ester (8.3 g) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (10.0 g), DIEA (1.6 mL) and ethylamine hydrochloride salt (4.5 g) in DMF (50.0 mL). The crude product was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Ethylamino-3-nitro-benzoic acid methyl ester (4.0 g) was prepared by following General Procedure A starting from methyl 4-chloro-3-nitrobenzoate (5.0 g) in ethylamine (2.0 M in THF, 50 mL). The crude product was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Liu, L Zhang, X Chen, K Yang, H Cui, R Qian… - European Journal of …, 2023 - Elsevier
Pan-HDAC inhibitors exhibit significant inhibitory activity against multiple myeloma, however, their clinical applications have been hampered by substantial toxic side effects. In contrast, …
Number of citations: 4 www.sciencedirect.com

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